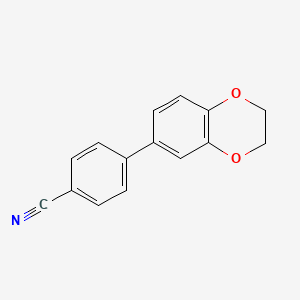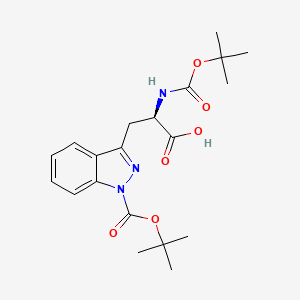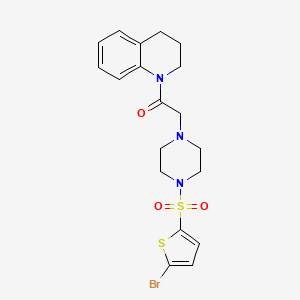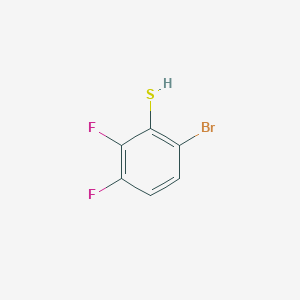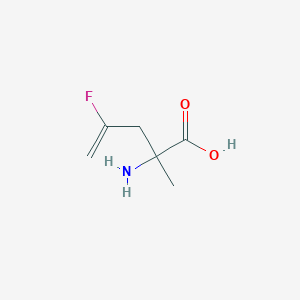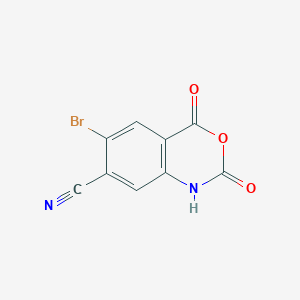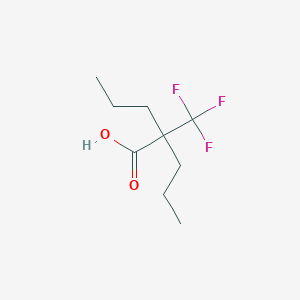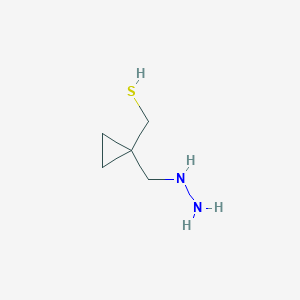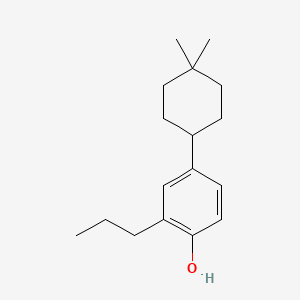
4-(4,4-Dimethylcyclohexyl)-2-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Dimethylcyclohexyl)-2-propylphenol is an organic compound characterized by a cyclohexyl ring substituted with two methyl groups and a phenol group with a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)-2-propylphenol typically involves the alkylation of phenol with a suitable cyclohexyl derivative. One common method is the Friedel-Crafts alkylation, where phenol reacts with 4,4-dimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products. Post-reaction purification typically involves distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4,4-Dimethylcyclohexyl)-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
4-(4,4-Dimethylcyclohexyl)-2-propylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the phenolic group.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)-2-propylphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.
Comparison with Similar Compounds
4,4-Dimethylcyclohexanol: Shares the cyclohexyl structure but lacks the phenolic group.
2-Propylphenol: Contains the phenolic group and propyl chain but lacks the cyclohexyl ring.
4,4-Dimethylcyclohexanone: Similar cyclohexyl structure but with a ketone group instead of a phenol.
Uniqueness: 4-(4,4-Dimethylcyclohexyl)-2-propylphenol is unique due to the combination of a cyclohexyl ring with two methyl groups and a phenolic group with a propyl chain. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C17H26O |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-(4,4-dimethylcyclohexyl)-2-propylphenol |
InChI |
InChI=1S/C17H26O/c1-4-5-15-12-14(6-7-16(15)18)13-8-10-17(2,3)11-9-13/h6-7,12-13,18H,4-5,8-11H2,1-3H3 |
InChI Key |
PTCSRFLFJKLIFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C2CCC(CC2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
